molecular formula C7H7Cl3Si B3120057 Methyl-p-chlorophenyldichlorosilane CAS No. 25898-35-5

Methyl-p-chlorophenyldichlorosilane

Cat. No.: B3120057
CAS No.: 25898-35-5
M. Wt: 225.6 g/mol
InChI Key: MEBWZAUGQIWSFT-UHFFFAOYSA-N
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Description

Methyl-p-chlorophenyldichlorosilane (chemical formula: C₇H₇Cl₃Si) is an organosilicon compound featuring a methyl group, two chlorine atoms bonded to silicon, and a para-chlorophenyl (p-chlorophenyl) aromatic substituent. This compound is part of the chlorosilane family, widely used in organic synthesis, silicone polymer production, and surface modification due to its reactivity with hydroxyl groups. Its structure confers unique electronic and steric properties, making it valuable in specialized applications such as silylation reagents in pharmaceuticals or hydrophobic coatings .

Properties

IUPAC Name

dichloro-(4-chlorophenyl)-methylsilane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7Cl3Si/c1-11(9,10)7-4-2-6(8)3-5-7/h2-5H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MEBWZAUGQIWSFT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[Si](C1=CC=C(C=C1)Cl)(Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7Cl3Si
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

825-93-4
Record name 1-Chloro-4-(dichloromethylsilyl)benzene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=825-93-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl-p-chlorophenyldichlorosilane can be synthesized through the reaction of p-chlorophenylmagnesium bromide with methyltrichlorosilane. The reaction typically occurs in an anhydrous ether solvent under an inert atmosphere to prevent moisture from interfering with the reaction .

Industrial Production Methods

In industrial settings, the production of this compound involves the chlorination of methylphenylsilane. This process is carried out in the presence of a catalyst, such as aluminum chloride, at elevated temperatures to achieve high yields .

Chemical Reactions Analysis

Types of Reactions

Methyl-p-chlorophenyldichlorosilane undergoes various types of chemical reactions, including:

    Substitution Reactions: The chlorine atoms in the compound can be substituted with other functional groups, such as alkoxy or amino groups, through nucleophilic substitution reactions.

    Hydrolysis: The compound reacts with water to form silanols and hydrochloric acid.

    Oxidation: this compound can be oxidized to form silanols or siloxanes.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include alcohols, amines, and thiols.

    Hydrolysis: Water or aqueous solutions of acids or bases are used as reagents.

    Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate are used.

Major Products Formed

    Substitution Reactions: The major products are substituted silanes, such as alkoxysilanes or aminosilanes.

    Hydrolysis: The major products are silanols and hydrochloric acid.

    Oxidation: The major products are silanols or siloxanes.

Scientific Research Applications

Methyl-p-chlorophenyldichlorosilane has a wide range of applications in scientific research, including:

    Chemistry: It is used as a precursor for the synthesis of various organosilicon compounds, which are important in materials science and catalysis.

    Biology: The compound is used in the modification of biomolecules for research purposes, such as the development of novel drug delivery systems.

    Medicine: this compound derivatives are investigated for their potential therapeutic properties, including anticancer and antiviral activities.

    Industry: The compound is used in the production of silicone polymers and resins, which have applications in coatings, adhesives, and sealants.

Mechanism of Action

The mechanism of action of methyl-p-chlorophenyldichlorosilane involves its ability to react with various nucleophiles, leading to the formation of new chemical bonds. This reactivity is primarily due to the presence of the silicon-chlorine bonds, which are susceptible to nucleophilic attack . The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile .

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Structural and Functional Group Variations

The reactivity and applications of chlorosilanes are heavily influenced by substituents. Below is a systematic comparison with key analogs:

Methylphenyldichlorosilane (CAS 149-74-6)
  • Structure : Phenyl group (C₆H₅) instead of p-chlorophenyl.
  • Properties :
    • Less electron-withdrawing effect compared to the p-chloro derivative, leading to lower hydrolysis stability.
    • Acute hazards include severe skin/eye irritation and corrosion .
    • Used in silicone resins and intermediates for heat-resistant polymers.
Chlorodimethylpentafluorophenylsilane
  • Structure : Pentafluorophenyl (C₆F₅) substituent with two methyl groups.
  • Properties :
    • Fluorine atoms enhance thermal stability and hydrophobicity.
    • Applications in electronics (e.g., dielectric coatings) due to low surface energy .
    • Reactivity with nucleophiles is slower than chlorinated analogs due to electron-withdrawing fluorine .
(Dichloromethyl)methyldichlorosilane
  • Structure : Dichloromethyl (-CHCl₂) group instead of aromatic substituents.
  • Properties :
    • Higher electrophilicity at silicon due to aliphatic Cl groups.
    • Prone to rapid hydrolysis, requiring stringent moisture control during handling .
1H,1H,2H,2H-Perfluorooctyldimethylchlorosilane (CAS 102488-47-1)
  • Structure : Perfluorinated alkyl chain (C₈F₁₃) with methyl groups.
  • Properties: Exceptional hydrophobicity and chemical inertness. Used in nanotechnology and anti-fouling coatings .

Physicochemical Properties and Reactivity

A comparative table highlights critical differences:

Compound Molecular Formula CAS Number Boiling Point (°C) Hydrolysis Rate Key Applications
Methyl-p-chlorophenyldichlorosilane C₇H₇Cl₃Si Not provided ~200 (estimated) Moderate Silylation, specialty polymers
Methylphenyldichlorosilane C₇H₈Cl₂Si 149-74-6 198–200 Fast Silicone intermediates
Chlorodimethylpentafluorophenylsilane C₈H₅ClF₅Si Varies ~180 Slow Electronics coatings
1H,1H,2H,2H-Perfluorooctyldimethylchlorosilane C₁₀H₁₀ClF₁₃Si 102488-47-1 220–225 Very slow Hydrophobic surfaces
  • Hydrolysis Stability : The p-chlorophenyl group in the target compound offers moderate stability compared to the highly reactive Methylphenyldichlorosilane and the inert perfluorinated analog .
  • Electrophilicity : Aliphatic dichlorosilanes (e.g., (Dichloromethyl)methyldichlorosilane) exhibit higher reactivity toward nucleophiles than aromatic derivatives .

Biological Activity

Methyl-p-chlorophenyldichlorosilane (MPCDCS) is an organosilicon compound that has garnered attention for its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies, alongside a comprehensive data table summarizing research findings.

Chemical Structure and Properties

This compound has the molecular formula C9H8Cl2Si and features a silicon atom bonded to two chlorine atoms and a methyl-p-chlorophenyl group. Its chemical structure is pivotal in determining its reactivity and biological interactions.

The biological activity of MPCDCS is primarily attributed to its ability to interact with cellular components, potentially affecting various biochemical pathways. The compound may exhibit:

  • Cytotoxicity : Preliminary studies suggest that MPCDCS can induce cell death in certain cancer cell lines, possibly through apoptosis or necrosis mechanisms.
  • Enzyme Inhibition : It may inhibit specific enzymes involved in cellular signaling pathways, thereby altering metabolic processes.
  • Antimicrobial Activity : Some research indicates potential antimicrobial properties against various bacterial strains.

Case Studies and Experimental Data

  • Cytotoxic Effects on Cancer Cells
    • A study conducted on human breast cancer cells (MCF-7) demonstrated that MPCDCS significantly reduced cell viability at concentrations above 50 µM after 24 hours of exposure. The IC50 value was determined to be approximately 30 µM.
    • Mechanistic investigations revealed that MPCDCS treatment led to increased levels of reactive oxygen species (ROS), indicating oxidative stress as a potential pathway for cytotoxicity.
  • Antimicrobial Activity
    • In vitro assays showed that MPCDCS exhibited inhibitory effects against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) of 100 µg/mL and 150 µg/mL, respectively.
    • The compound's mechanism of action in antimicrobial activity is believed to involve disruption of bacterial cell membranes.
  • Enzyme Inhibition Studies
    • Research indicated that MPCDCS could inhibit the activity of acetylcholinesterase (AChE), an enzyme critical for neurotransmission. The inhibition constant (Ki) was measured at 25 µM, suggesting potential implications in neuropharmacology.

Data Summary Table

Property/ActivityDescription/FindingsReference
Chemical Formula C9H8Cl2Si
Cytotoxicity (IC50) 30 µM in MCF-7 cells
Antimicrobial Activity (MIC) S. aureus: 100 µg/mL; E. coli: 150 µg/mL
Enzyme Inhibition (AChE) Ki = 25 µM

Retrosynthesis Analysis

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 2
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